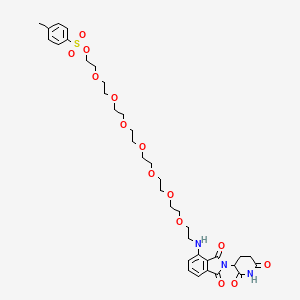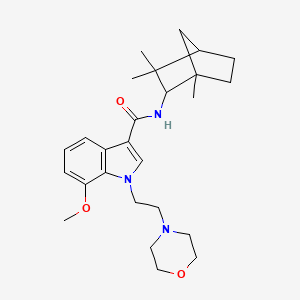
N-(S)-Fenchyl-1-(2-morpholinoethyl)-7-methoxyindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MN-25, also known as manganese, is a chemical element with the symbol Mn and atomic number 25. Manganese is a transition metal that is not found as a free element in nature but is often combined with iron and other minerals. It is a hard, brittle, gray-white metal that is widely used in various industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese can be prepared through several synthetic routes. One common method involves the reduction of manganese dioxide (MnO₂) with carbon in a blast furnace. The reaction is as follows: [ \text{MnO}_2 + \text{C} \rightarrow \text{Mn} + \text{CO}_2 ]
Another method involves the electrolysis of manganese sulfate (MnSO₄) solution. The manganese ions are reduced at the cathode to produce manganese metal: [ \text{Mn}^{2+} + 2\text{e}^- \rightarrow \text{Mn} ]
Industrial Production Methods
Industrial production of manganese typically involves the extraction of manganese ores such as pyrolusite (MnO₂) and rhodochrosite (MnCO₃). The ores are first crushed and then subjected to various processes such as roasting, reduction, and electrolysis to obtain pure manganese .
Chemical Reactions Analysis
Types of Reactions
Manganese undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : Manganese can be oxidized to form manganese dioxide (MnO₂): [ \text{Mn} + \text{O}_2 \rightarrow \text{MnO}_2 ]
-
Reduction: : Manganese dioxide can be reduced to manganese metal using carbon: [ \text{MnO}_2 + \text{C} \rightarrow \text{Mn} + \text{CO}_2 ]
-
Substitution: : Manganese can react with halogens to form manganese halides: [ \text{Mn} + \text{Cl}_2 \rightarrow \text{MnCl}_2 ]
Common Reagents and Conditions
Common reagents used in manganese reactions include oxygen, carbon, and halogens. The reactions typically occur under high-temperature conditions or in the presence of a catalyst .
Major Products
The major products formed from manganese reactions include manganese dioxide (MnO₂), manganese chloride (MnCl₂), and manganese sulfate (MnSO₄) .
Scientific Research Applications
Manganese has a wide range of scientific research applications:
Chemistry: Manganese is used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Manganese is an essential trace element in biological systems, playing a crucial role in enzyme function and metabolic processes.
Medicine: Manganese-based compounds are used in medical imaging and as therapeutic agents for certain diseases.
Industry: Manganese is used in the production of steel, batteries, and other industrial materials .
Mechanism of Action
The mechanism of action of manganese involves its role as a cofactor for various enzymes. Manganese ions (Mn²⁺) can bind to enzyme active sites, facilitating catalytic reactions. In biological systems, manganese is involved in the detoxification of reactive oxygen species and the regulation of cellular metabolism .
Comparison with Similar Compounds
Manganese can be compared with other transition metals such as iron (Fe), cobalt (Co), and nickel (Ni). While all these metals share similar properties, manganese is unique in its ability to form a wide range of oxidation states and its essential role in biological systems. Similar compounds include:
Iron (Fe): Used in hemoglobin and steel production.
Cobalt (Co): Used in vitamin B12 and battery production.
Nickel (Ni): Used in stainless steel and battery production .
Manganese stands out due to its versatility in forming various compounds and its critical biological functions.
Properties
Molecular Formula |
C26H37N3O3 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
7-methoxy-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide |
InChI |
InChI=1S/C26H37N3O3/c1-25(2)18-8-9-26(3,16-18)24(25)27-23(30)20-17-29(11-10-28-12-14-32-15-13-28)22-19(20)6-5-7-21(22)31-4/h5-7,17-18,24H,8-16H2,1-4H3,(H,27,30) |
InChI Key |
VQGDMQICNRCQEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)
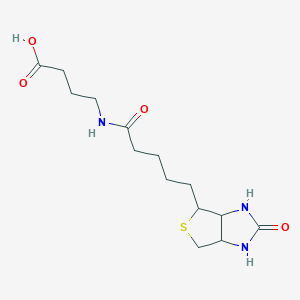
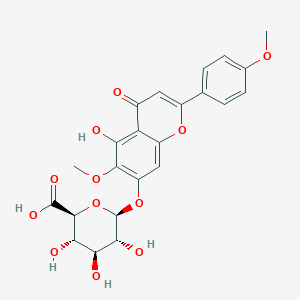
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)
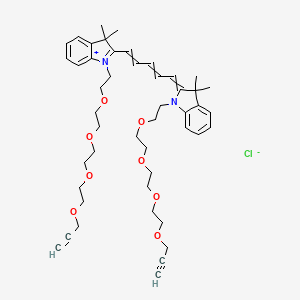
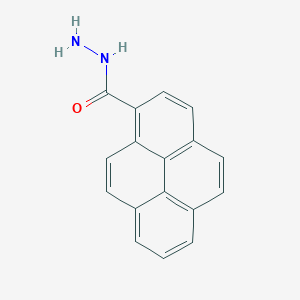
![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
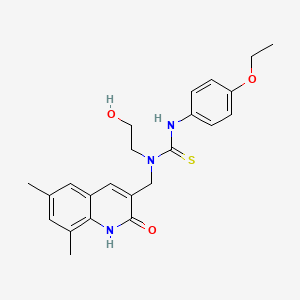
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)
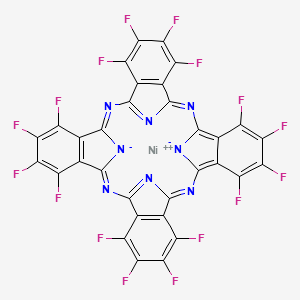

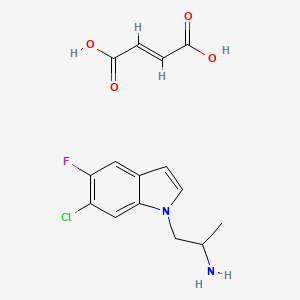
![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
